2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Structural Significance of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
The structural architecture of this compound embodies several critical design elements that contribute to its potential as a bioactive molecule. The compound's molecular framework consists of a fused pyrrole-pyrimidine ring system with strategic substitutions that enhance its pharmaceutical properties. The chlorine atom positioned at the 2-position of the pyrimidine ring provides an electronegative substituent that can participate in halogen bonding interactions with target proteins, while simultaneously serving as a site for further chemical modification through nucleophilic substitution reactions. This chlorine substitution pattern is commonly observed in kinase inhibitor design, where it can influence both binding affinity and selectivity profiles.
The morpholine substituent attached at the 4-position represents a particularly significant structural feature that combines the beneficial properties of both amine and ether functional groups within a single six-membered ring system. This morpholine moiety contributes a weak basic nitrogen atom with a pKa value that closely approximates physiological pH, thereby enhancing the compound's solubility characteristics and potential bioavailability. The conformational flexibility of the morpholine ring, which exists in equilibrium between chair-like and skew-boat topologies, provides optimal spatial orientation for molecular recognition events while maintaining the appropriate balance between hydrophilic and lipophilic properties.
Table 1: Structural Properties of this compound
The pyrrolo[2,3-d]pyrimidine core of this compound exhibits structural features that are particularly conducive to protein-drug interactions through multiple hydrogen bonding opportunities. The nitrogen atoms within the pyrimidine ring can function as both hydrogen bond acceptors and donors, depending on their protonation state and local chemical environment. The NH group of the pyrrole ring provides an additional hydrogen bond donor capability, which has been demonstrated to be crucial for binding interactions with kinase targets. Crystal structure analyses of related pyrrolo[2,3-d]pyrimidine derivatives complexed with protein targets have revealed that the pyrimidine N1-atom typically accepts hydrogen bonds from backbone NH groups, while the pyrrole NH donates hydrogen bonds to carbonyl oxygen atoms in the protein hinge region.
The electronic properties of this compound are significantly influenced by the electron-withdrawing effects of both the chlorine substituent and the morpholine nitrogen atom. These electronic modifications alter the electron density distribution throughout the aromatic system, potentially affecting the compound's reactivity and binding characteristics with biological targets. The presence of multiple nitrogen atoms within the heterocyclic framework creates opportunities for metal coordination, which could be relevant for interactions with metalloproteins or for the development of metal-based therapeutic agents.
Historical Development of Morpholine-Substituted Heterocyclic Compounds
The historical evolution of morpholine-substituted heterocyclic compounds in medicinal chemistry reflects a progressive understanding of how this particular structural motif contributes to pharmaceutical activity and drug-like properties. Morpholine was first identified and characterized in the early 20th century, with its naming attributed to Ludwig Knorr, who initially believed it to be a structural component of morphine, although this assumption was later proven incorrect. The recognition of morpholine as a privileged structure in drug design emerged gradually as researchers observed its frequent appearance in bioactive molecules and its consistent contribution to favorable pharmacological profiles.
The industrial production methods for morpholine were established in the mid-20th century, with the dehydration of diethanolamine using concentrated sulfuric acid becoming the predominant synthetic approach. Alternative synthetic routes were subsequently developed, including the reaction of bis(2-chloroethyl)ether with ammonia and the high-temperature, high-pressure reaction of diethylene glycol with ammonia in the presence of hydrogen and suitable catalysts. These manufacturing processes enabled the widespread availability of morpholine for pharmaceutical applications, facilitating its incorporation into drug discovery programs across multiple therapeutic areas.
Table 2: Historical Milestones in Morpholine-Based Drug Development
The systematic investigation of morpholine's contribution to drug activity began in earnest during the 1960s and 1970s, when structure-activity relationship studies revealed its unique ability to modulate both potency and pharmacokinetic properties of pharmaceutical compounds. Researchers discovered that morpholine's heterocyclic structure, featuring both amine and ether functional groups, provided an optimal balance of hydrophilic and lipophilic characteristics that enhanced drug solubility while maintaining adequate membrane permeability. This balance proved particularly valuable for developing compounds intended for central nervous system applications, where the blood-brain barrier presents significant challenges for drug delivery.
The integration of morpholine substituents into heterocyclic scaffolds gained momentum during the 1980s and 1990s as pharmaceutical companies increasingly recognized the value of privileged structures in drug design. The morpholine moiety's ability to improve pharmacokinetic profiles became well-documented, with studies demonstrating enhanced bioavailability, prolonged drug action, and favorable metabolic stability compared to compounds lacking this structural feature. The weak basicity of morpholine, with its pKa value approximating physiological pH, proved particularly advantageous for maintaining drug solubility across the pH range encountered in biological systems.
Contemporary research into morpholine-substituted heterocyclic compounds has been facilitated by advances in synthetic methodology and computational drug design tools. Modern synthetic approaches have expanded the accessibility of diverse morpholine-containing scaffolds, enabling the rapid generation of compound libraries for biological screening. The development of efficient synthetic routes, including both traditional organic synthesis methods and modern cross-coupling reactions, has made morpholine substitution a routine consideration in medicinal chemistry programs targeting various therapeutic areas.
Properties
IUPAC Name |
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFERBEWASSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673087 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202885-72-0 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are the Janus kinases (JAKs), a family of enzymes that play a crucial role in cell signaling. These enzymes are involved in cell division, death, and tumor formation processes.
Mode of Action
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine acts as an inhibitor of the JAK enzymes. It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell.
Biochemical Pathways
The compound’s action affects the JAK-STAT signaling pathway. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process. Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system.
Pharmacokinetics
It’s known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors.
Result of Action
The molecular and cellular effects of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway. This can lead to a decrease in cell division and death, and potentially inhibit tumor formation processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. For instance, under normal temperature and humidity conditions, the compound exhibits stability. It may decompose in the presence of strong acids or alkalis. Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants.
Biochemical Analysis
Biochemical Properties
It is known that several JAK inhibitors, which have a common pyrrolo[2,3-d]pyrimidine core, might be synthesized using this compound. JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway.
Cellular Effects
Given its potential role in the synthesis of JAK inhibitors, it may influence cell function by interfering with the JAK-STAT signaling pathway. This pathway is involved in cell division, death, and tumor formation processes.
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that under normal temperature and humidity conditions, this compound exhibits stability. It may decompose in the presence of strong acids or alkalis.
Biological Activity
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
The molecular formula of this compound is with a molecular weight of approximately 238.675 g/mol. The structure includes a pyrrolo-pyrimidine core, which is known for its pharmacological potential.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, a study identified that certain analogs inhibited the growth of cancer cell lines by targeting specific kinases involved in cell proliferation. The mechanism often involves the inhibition of the Hsp90 molecular chaperone, which plays a critical role in protein folding and stability in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, one study reported IC50 values for COX-1 and COX-2 inhibition ranging from 19.45 to 42.1 μM for various derivatives, indicating significant anti-inflammatory potential .
Antimicrobial Properties
Pyrimidine derivatives have also been evaluated for their antimicrobial activities against various pathogens. Studies indicate that these compounds can effectively inhibit bacterial growth and possess antifungal properties, making them candidates for further development as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as COX and Hsp90, leading to reduced inflammation and impaired cancer cell growth.
- DNA Interaction : Some studies suggest that pyrimidine derivatives may interact with DNA or RNA, disrupting nucleic acid synthesis in pathogens and cancer cells .
Study on Anti-inflammatory Activity
In a recent study examining the anti-inflammatory effects of various pyrimidine derivatives, it was found that compounds similar to this compound showed potent activity in reducing paw edema in animal models. The effective doses (ED50) were comparable to established anti-inflammatory drugs like indomethacin .
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound A | 11.60 | Indomethacin | 9.17 |
| Compound B | 8.23 | Indomethacin | 9.17 |
| Compound C | 9.47 | Indomethacin | 9.17 |
Study on Anticancer Activity
Another significant study focused on the anticancer effects of this class of compounds demonstrated that specific derivatives inhibited the proliferation of breast cancer cells with IC50 values ranging from 5 to 15 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
The nature of the substituent at position 4 significantly influences both synthetic pathways and biological activity:
- Morpholin-4-yl vs. In kinase inhibition studies, morpholine derivatives often exhibit enhanced binding affinity due to hydrogen-bonding interactions with active-site residues .
- Piperidin-1-yl :
Table 1: Position 4 Substituent Comparison
| Compound | Substituent at C4 | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | Morpholin-4-yl | 266.73 (calc.) | Moderate solubility, H-bond donor |
| 5-(4-Chlorophenyl)-...-pyrrolidin-1-yl | Pyrrolidin-1-yl | 388.72 | Higher lipophilicity |
| 2-Chloro-4-(1-piperidinyl)-... | Piperidin-1-yl | ~280 (calc.) | Increased basicity |
Modifications at Position 7
The 7H-pyrrolo[2,3-d]pyrimidine scaffold often undergoes substitution at position 7 to modulate steric effects and stability:
- Unsubstituted (7H) : The target compound retains a hydrogen at position 7, minimizing steric hindrance for target binding .
- Alkyl/Aryl Groups :
- 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 872706-14-4) incorporates a phenyl group at position 7, enhancing rigidity but reducing solubility .
- 7-((2-(Trimethylsilyl)ethoxy)methyl) derivatives (e.g., CAS 3680-69-1) are used as intermediates in drug synthesis (e.g., baricitinib) to protect reactive sites during functionalization .
Substituents at Position 5
Position 5 modifications are common in bioactive analogues:
- Aryl Groups : 5-(1-Methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA) shows potent kinase inhibition due to the pyrazole group’s planar geometry, facilitating π-π stacking in active sites .
- Halogenation : 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., CAS 262444-48-4) are utilized in radiolabeling or cross-coupling reactions but may exhibit higher toxicity .
Preparation Methods
Condensation-Cyclization Pathway (CN110386936B)
This method begins with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Step 1). Subsequent addition-condensation cyclization with formamidine salt in the presence of a base (e.g., NaOH or KOH) yields the pyrrolo[2,3-d]pyrimidine core (Step 2). The final chlorination introduces the chlorine substituent at position 2.
Key Conditions :
Oxidative Cyclization Approach (CN110343112A)
This three-step process starts with ammoniation of a pyrimidine precursor (Step 1), followed by oxidation using sodium metaperiodate and transition metal catalysts (e.g., ruthenium) to form an intermediate (Step 2). Acid-mediated intramolecular cyclization (HCl, 50–60°C) finalizes the structure (Step 3).
Advantages :
The introduction of the morpholine group typically occurs via nucleophilic aromatic substitution (SNAr) on a chlorinated precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with morpholine in polar aprotic solvents (e.g., DMF or THF) at 80–100°C.
Optimization Insights :
Comparative Analysis of Methodologies
Analytical and Purification Techniques
Chromatography
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine under acidic conditions (e.g., HCl in isopropanol) at reflux (12–48 hours) . For scalability, intermediates like 4-chloro precursors are prepared via multi-step protocols involving cyclization and chlorination . Key reagents include polar solvents (DMSO, THF) and catalysts (e.g., Pd for Suzuki coupling if aryl groups are introduced) .
Q. How is the structural identity of the compound confirmed in academic research?
- Methodological Answer : Characterization relies on 1H/13C NMR to verify substituent positions (e.g., morpholine integration, pyrrolo-pyrimidine ring protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . For example, the morpholine moiety’s protons appear as a multiplet at δ ~3.7 ppm in DMSO-d6, while the pyrrolo-pyrimidine NH resonates as a broad singlet near δ 11.7 ppm .
Q. What biochemical assays are used for preliminary screening of kinase inhibition?
- Methodological Answer : Initial screens employ enzyme-linked immunosorbent assays (ELISA) or fluorescence-based kinase activity assays (e.g., ADP-Glo™). For instance, FAK inhibition is measured using recombinant kinase domains, with ATP concentrations optimized to mimic physiological conditions. IC50 values are calculated via dose-response curves (typical range: 10⁻⁸–10⁻⁹ M) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity?
- Methodological Answer : SAR is explored by modifying substituents at the 2-, 4-, and 5-positions. For example:
- Morpholine at C4 : Enhances solubility and targets kinases like FAK or LRRK2 .
- Halogenation at C2 : Increases electrophilicity for covalent binding (e.g., chloro groups improve EGFR inhibition) .
- Aryl groups at C6/C7 : Adjust steric bulk to improve selectivity over off-target kinases (e.g., VEGFR2 vs. CDK2) .
Computational docking (e.g., AutoDock Vina) validates binding poses in kinase ATP pockets .
Q. How are solubility and bioavailability challenges addressed during preclinical development?
- Methodological Answer :
- Cocrystallization : Cocrystals with coformers (e.g., 3,5-dimethylpyrazole) improve aqueous solubility by disrupting π-π stacking in the solid state .
- Prodrug strategies : Phosphorylation or PEGylation of the pyrrolo-pyrimidine NH enhances permeability .
- Formulation screening : Use of surfactants (e.g., polysorbate 80) in pharmacokinetic studies increases plasma stability .
Q. How to resolve contradictions in kinase inhibition data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). To mitigate:
- Standardize protocols : Use identical kinase domains (e.g., Her2 extracellular vs. intracellular domains) .
- Orthogonal validation : Confirm cellular activity via Western blotting (e.g., phospho-FAK suppression in MDA-MB-231 cells) .
- Control for off-target effects : Include pan-kinase inhibitors (e.g., staurosporine) in dose matrices .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231 breast cancer) in nude mice, with compound administration via oral gavage (10–50 mg/kg/day) .
- Pharmacodynamic markers : Tumor homogenates analyzed for phospho-FAK reduction via ELISA .
- Toxicology : Monitor liver enzymes (ALT/AST) and body weight to assess compound safety .
Q. How to design computational studies to predict metabolite profiles?
- Methodological Answer :
- Metabolite prediction : Use software like MetaPrint2D to identify likely oxidation sites (e.g., morpholine ring or pyrrolo-pyrimidine NH) .
- In vitro validation : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS .
- CYP inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
